molecular formula C9H12O4 B158665 Asperlactone CAS No. 76375-62-7

Asperlactone

Cat. No. B158665
CAS RN: 76375-62-7
M. Wt: 184.19 g/mol
InChI Key: VMLNPJDEXLLCQG-DGCAKLBHSA-N
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Description

Asperlactone is a compound with the molecular formula C9H12O4 . It is a fungal metabolite that can be isolated from Aspergillus ochraceus .


Synthesis Analysis

The biosynthesis of asperlactone involves incorporation studies with [2-13C, 2-2H3]acetate . A study on the biosynthesis of asperlactone and aspyrone, pentaketide metabolites of Aspergillus melleus, was conducted using [1-13C, 18O2] acetate and 18O2 gas .


Molecular Structure Analysis

Asperlactone has a molecular weight of 184.19 g/mol . Its structure includes four defined stereocentres .


Chemical Reactions Analysis

Asperlactone is a product of the secondary metabolism of the fungus Aspergillus ochraceopetaliformis . The compound has been found to inhibit superoxide anion generation .


Physical And Chemical Properties Analysis

Asperlactone has a molecular weight of 184.19 g/mol . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Biosynthesis and Structural Analysis

  • Asperlactone, a fungal metabolite, has been a subject of significant research regarding its biosynthesis. Studies have shown that its biosynthesis involves acetate incorporation and features intricate carbon skeleton rearrangements, sharing biosynthetic pathways with co-metabolites like aspyrone (Brereton, Garson, & Staunton, 1984). Another study used 17O NMR spectroscopy to trace the biosynthesis of asperlactone, revealing its origin from a common diepoxide intermediate (Staunton & Sutkowski, 1991). Additionally, the structural and stereochemical properties of asperlactone have been elucidated through comparative spectroscopic studies, contributing to our understanding of its molecular architecture (Garson, Staunton, & Jones, 1984).

Antimicrobial and Bioactive Properties

  • Asperlactone has demonstrated bactericidal and fungicidal activities, particularly effective against certain micro-organisms. Its structure, specifically the epoxy group, seems crucial for this bioactivity (Torres, Balcells, Sala, Sanchis, & Canela, 1998). A study in 2020 reported the anti-inflammatory activity of asperlactone, highlighting its potential in inhibiting superoxide anion and elastase release (Hu et al., 2020).

Role in Fungal Metabolism and Potential Applications

  • Asperlactone is also significant in the context of fungal metabolism, as observed in Aspergillus species. The cloning and characterization of genes involved in its biosynthesis suggest its importance in the metabolic pathways of these fungi (Bacha et al., 2009). Its potential in cancer treatment was indicated by a study identifying asperlactone among constituents isolated from Aspergillus phoenicis, demonstrating antiproliferative activity against various cancer cell lines (Pettit et al., 2009).

properties

IUPAC Name

(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLNPJDEXLLCQG-DGCAKLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C2=CC(OC2=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227215
Record name 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asperlactone

CAS RN

76375-62-7
Record name 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076375627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
N Bacha, HP Dao, A Atoui, F Mathieu… - Fungal Genetics and …, 2009 - Elsevier
… and asperlactone. A 5298bp … asperlactone. Moreover an aomsas knockout mutant “aoΔmsas” of A. westerdijkiae, not only lost the capacity to produce isoasperlactone and asperlactone, …
Number of citations: 18 www.sciencedirect.com
J Staunton, AC Sutkowski - Journal of the Chemical Society, Chemical …, 1991 - pubs.rsc.org
… residues leads to the five-membered ring of asperlactone or the six-membered ring of aspyrone … The difference in stereochemistry between asperlactone 2 and isoasperlactone 3 can be …
Number of citations: 23 pubs.rsc.org
RG Brereton, MJ Garson, J Staunton - Journal of the Chemical Society …, 1984 - pubs.rsc.org
The biosynthesis of asperlactone (5) from [1,2-13C2]-, [2-13C… [2-2H3]acetate-enriched asperlactone. To account for these … ring to generate aspyrone (1) or asperlactone (5). The possible …
Number of citations: 12 pubs.rsc.org
SA Ahmed, TJ Simpson, J Staunton… - Journal of the …, 1985 - pubs.rsc.org
… C-8 in aspyrone4 and asperlactone.2 The stereochemistry of (1) … ,1802]acetate and 1802 gas into aspyrone and asperlactone. … melleus and the aspyrone and asperlactone isolated from …
Number of citations: 14 pubs.rsc.org
RG Brereton, MJ Garson, J Staunton - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… We have now studied the incorporation of [1,2-13C2]acetate into asperlactone and have used computer oytimisation … The stereochemical differences between aspyrone and asperlactone …
Number of citations: 5 pubs.rsc.org
MJ Garson, J Staunton - Journal of the Chemical Society, Chemical …, 1981 - pubs.rsc.org
… Summary The C-7 methyl group of asperlactone (1) RECENTLY, we showed that asperlactone (1) incorporates retains up to two hydrogens from [2-13C, 2-2H3]acetate; [1,2-l3CZ]acetate …
Number of citations: 2 pubs.rsc.org
N Bacha - 2009 - oatao.univ-toulouse.fr
… , penicillic acid, asperlactone and isoasperlactone and some … to produce isoasperlactone and asperlactone but also the … of isoasperlactone and asperlactone. Gene knockout technique …
Number of citations: 2 oatao.univ-toulouse.fr
M Balcells, R Canela, J Coll, V Sanchís… - Pesticide …, 1995 - Wiley Online Library
… and asperlactone were tested for insect growth-regulating activity against T. castaneum, and for ovicidal activity against Nezara oiridula L. Of the compounds tested asperlactone …
Number of citations: 15 onlinelibrary.wiley.com
M Torres, M Balcells, N Sala, V Sanchis… - Pesticide …, 1998 - Wiley Online Library
… and asperlactone, secondary metabolites of Aspergillus ochraceus, and some aspyrone derivatives were studied. In general, aspyrone exhibited better activity than asperlactone or …
Number of citations: 20 onlinelibrary.wiley.com
MJ Garson, J Staunton, PG Jones - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… new compound, to which we assign the name asperlactone and structure ( 3 , appears to be … described in detail below establish that asperlactone is not a chemical artefact and can …
Number of citations: 47 pubs.rsc.org

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